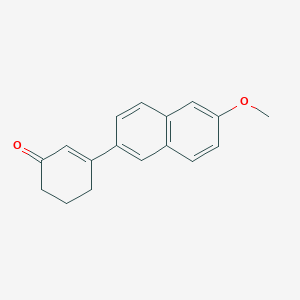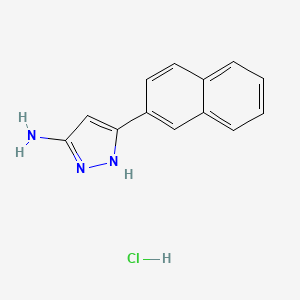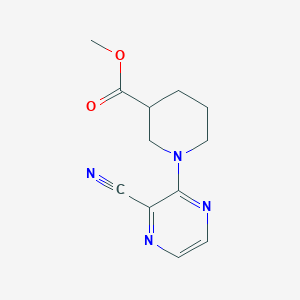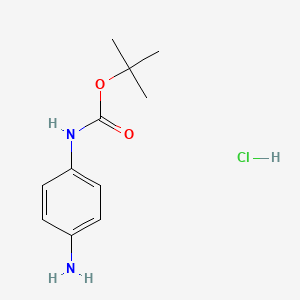
tert-Butyl (4-aminophenyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-aminophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound appears as a white crystalline solid and is soluble in common organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminophenyl)carbamate hydrochloride typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates depending on the substituent introduced.
Deprotection Reactions: The major product is the free amine, 4-aminophenol.
Scientific Research Applications
Tert-Butyl (4-aminophenyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminophenyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate: Similar in structure but contains an ethynyl group instead of an amino group.
tert-Butyl N-(4-aminobutyl)carbamate: Contains a butyl chain instead of a phenyl group.
tert-Butyl (4-bromobenzyl)carbamate: Contains a bromobenzyl group instead of an aminophenyl group.
Uniqueness
Tert-Butyl (4-aminophenyl)carbamate hydrochloride is unique due to its specific combination of a tert-butyl group and an aminophenyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |
InChI Key |
IQFPJWUWZQKABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


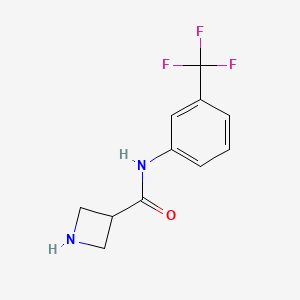
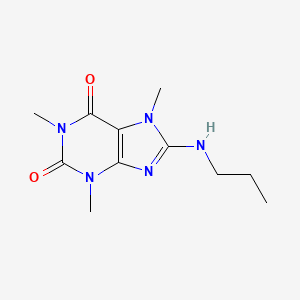

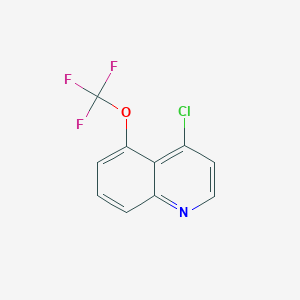
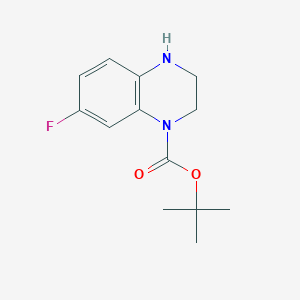
![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
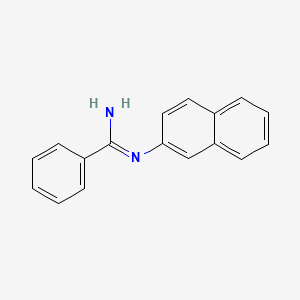
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
